molecular formula C13H20BFN2O2 B1407222 (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid CAS No. 1704064-26-5

(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Cat. No.: B1407222
CAS No.: 1704064-26-5
M. Wt: 266.12 g/mol
InChI Key: NZLSZPIERWZGRF-UHFFFAOYSA-N
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Description

(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperazine moiety. The molecular formula of this compound is C13H21BN2O2, and it has a molecular weight of 248.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-ethylpiperazine with an appropriate alkylating agent.

    Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom onto the phenyl ring. This can be achieved through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Boronic Acid Formation: The final step involves the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards specific biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom on the phenyl ring and the ethyl group on the piperazine ring distinguishes (4-((4-Ethylpiperazin-1-yl)methyl)-2-fluorophenyl)boronic acid from its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications .

Properties

IUPAC Name

[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)13(15)9-11/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLSZPIERWZGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN2CCN(CC2)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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